molecular formula C9H7ClN2O B11903790 4-Chloro-6-methoxy-1,7-naphthyridine

4-Chloro-6-methoxy-1,7-naphthyridine

Cat. No.: B11903790
M. Wt: 194.62 g/mol
InChI Key: GNZAJNWAVRMJSU-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a chlorine atom at the 4th position and a methoxy group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-2-nitroaniline with methoxyacetaldehyde in the presence of a base can lead to the formation of the desired compound. The reaction typically requires heating and may involve the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-1,7-naphthyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
4-Chloro-6-methoxy-1,7-naphthyridine has shown significant potential as an anticancer agent. Research indicates that it can inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription, leading to the suppression of cancer cell proliferation. Additionally, studies have demonstrated its ability to modulate cell signaling pathways and gene expression, further highlighting its therapeutic potential against various cancers .

Antimicrobial Activity
The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. It has been tested against various bacterial strains and has shown effectiveness in inhibiting their growth. This characteristic is particularly valuable in the context of rising antibiotic resistance .

Anti-inflammatory Effects
Research has also indicated that this compound possesses anti-inflammatory properties. This could be beneficial in treating inflammatory diseases where modulation of immune responses is required .

Biological Research

Enzyme Inhibition Studies
Due to its unique structural features, this compound is employed in enzyme inhibition studies. It interacts with specific enzymes and receptors, providing insights into biochemical pathways relevant to diseases such as cancer and infections .

Case Study: Interaction with Kinases
A significant study focused on the compound's interaction with kinases revealed that it acts as a selective inhibitor for certain kinase pathways involved in cancer progression. This selectivity is crucial for developing targeted therapies that minimize side effects associated with conventional chemotherapy .

Industrial Applications

Synthesis of Bioactive Compounds
In the pharmaceutical industry, this compound serves as an intermediate in synthesizing various bioactive compounds. Its ability to undergo further chemical transformations makes it valuable in creating complex molecules used in drug development.

Agrochemical Development
The compound's antimicrobial properties extend its application to agrochemicals. It can be utilized in developing pesticides or herbicides that target specific pathogens while being less harmful to beneficial organisms .

Summary of Biological Activities

Activity Type Description
AnticancerInhibits topoisomerase II; modulates cell signaling pathways
AntimicrobialEffective against various bacterial strains; potential for new antibiotic development
Anti-inflammatoryModulates immune responses; potential treatment for inflammatory diseases

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-1,7-naphthyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methoxy-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4-Chloro-6-methoxy-1,7-naphthyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a naphthyridine core with a chloro group at the 4-position and a methoxy group at the 6-position. These substituents are crucial for its biological activity, enhancing its interaction with various biological targets.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. It has shown effectiveness against several bacterial strains, including multidrug-resistant bacteria. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and vancomycin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation. For example, it has been shown to arrest the cell cycle at the G0/G1 and G2 phases in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer pathways, thereby disrupting cellular proliferation.
  • Receptor Binding : It can bind to specific receptors that modulate cellular responses, influencing processes such as apoptosis and inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus and S. pneumoniae; MIC comparable to antibiotics
AnticancerInduces apoptosis; cell cycle arrest at G0/G1 and G2 phases
Anti-inflammatoryPotentially reduces pro-inflammatory mediators in vitro

Case Study: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound on human leukemia cells (Kasumi-1), it was found that the compound significantly reduced cell viability at concentrations above 7 µM. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-6-methoxy-1,7-naphthyridine

InChI

InChI=1S/C9H7ClN2O/c1-13-9-4-6-7(10)2-3-11-8(6)5-12-9/h2-5H,1H3

InChI Key

GNZAJNWAVRMJSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=N1)Cl

Origin of Product

United States

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